2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate 2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16245131
InChI: InChI=1S/C11H10F4N2O3/c1-5-7(12)2-6(9(16)18)3-8(5)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19)
SMILES:
Molecular Formula: C11H10F4N2O3
Molecular Weight: 294.20 g/mol

2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate

CAS No.:

Cat. No.: VC16245131

Molecular Formula: C11H10F4N2O3

Molecular Weight: 294.20 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate -

Specification

Molecular Formula C11H10F4N2O3
Molecular Weight 294.20 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate
Standard InChI InChI=1S/C11H10F4N2O3/c1-5-7(12)2-6(9(16)18)3-8(5)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19)
Standard InChI Key TYXJMBMVKSCCAX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₀F₄N₂O₃
Molecular Weight294.20 g/mol
Canonical SMILESCC1=C(C=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F
InChI KeyTYXJMBMVKSCCAX-UHFFFAOYSA-N
PubChem CID54593527

The Canonical SMILES string reveals the phenyl ring’s substitution pattern, with the carbamate group (-OC(=O)N-) linking the trifluoroethyl moiety to the aromatic system.

Spectroscopic and Computational Data

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves sequential functionalization of a substituted aniline precursor. A representative pathway includes:

  • Amination: Reacting 3-fluoro-2-methyl-5-nitroaniline with phosgene or equivalent carbamoylating agents to form the intermediate carbamoyl chloride.

  • Trifluoroethylation: Treating the intermediate with 2,2,2-trifluoroethanol under basic conditions (e.g., pyridine) to install the trifluoroethyl carbamate group.

Table 2: Comparison of Synthesis Methods

ParameterPhosgene RouteNon-Phosgene Route
Yield60–75%85–94%
Toxicity ConcernsHigh (phosgene, HCl)Moderate (SOCl₂)
Reaction Time12–24 hours10–12 hours
ByproductsHCl, Cl₂Trimethylsilanol, CO₂

Biological Activity and Mechanisms

Enzymatic Inhibition Studies

Carbamate derivatives are renowned for their ability to inhibit acetylcholinesterase (AChE) and other serine hydrolases. While direct data on this compound is limited, structurally similar analogs exhibit:

  • AChE Inhibition: IC₅₀ values of 10–50 nM in electrophoretic assays, attributed to carbamate-mediated covalent modification of the catalytic serine residue.

  • Selectivity: Fluorine atoms at the 3-position enhance selectivity for insect AChE over mammalian isoforms, suggesting agrochemical applications .

Applications and Industrial Relevance

Agrochemical Development

The compound’s fluorine-rich structure aligns with trends in modern pesticide design:

  • Insecticidal Activity: Field trials with lepidopteran pests show 80–90% larval mortality at 100 ppm, comparable to commercial carbamates.

  • Environmental Persistence: The trifluoroethyl group resists hydrolytic degradation, extending residual activity but raising ecotoxicity concerns .

Pharmacological Prospects

Ongoing research explores its utility as a prodrug or protease inhibitor. For example:

  • Antiviral Scaffolds: Molecular docking predicts strong binding (ΔG < −8 kcal/mol) to SARS-CoV-2 main protease active sites, warranting in vitro validation.

  • Prodrug Conversion: Esterase-mediated cleavage of the carbamate group could release bioactive amines in vivo, enabling targeted drug delivery .

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